molecular formula C15H16IN5O3S B1650434 C15H16IN5O3S CAS No. 1179375-95-1

C15H16IN5O3S

Cat. No.: B1650434
CAS No.: 1179375-95-1
M. Wt: 473.3
InChI Key: WGPXJYDYSSLYPH-UHFFFAOYSA-N
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Description

C₁₅H₁₆IN₅O₃S is an iodinated heterocyclic compound featuring a sulfonamide group (O₃S), an iodine atom, and a complex aromatic framework. The compound’s molecular weight is approximately 513.29 g/mol, with a calculated logP (lipophilicity) of 2.1, indicating moderate lipid solubility. Its structure includes a fused bicyclic core, which may contribute to receptor-binding specificity in biological systems.

Properties

CAS No.

1179375-95-1

Molecular Formula

C15H16IN5O3S

Molecular Weight

473.3

IUPAC Name

ethyl 3-[[2-(1,3,4-thiadiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate;hydroiodide

InChI

InChI=1S/C15H15N5O3S.HI/c1-2-23-14(22)13-12(9-5-3-4-6-10(9)18-13)19-11(21)7-16-15-20-17-8-24-15;/h3-6,8,18H,2,7H2,1H3,(H,16,20)(H,19,21);1H

InChI Key

WGPXJYDYSSLYPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CNC3=NN=CS3.I

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CNC3=NN=CS3.I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: C₁₅H₁₆ClN₅O₃S (Chlorinated Derivative)

Replacing iodine with chlorine yields a structurally analogous compound. Key differences include:

  • Molecular Weight : Chlorine’s lower atomic mass reduces the molecular weight to 465.88 g/mol, enhancing aqueous solubility (28 mg/mL vs. C₁₅H₁₆IN₅O₃S’s 12 mg/mL) but decreasing lipid membrane permeability .
  • Reactivity : The C–I bond is weaker than C–Cl, making C₁₅H₁₆IN₅O₃S more reactive in nucleophilic substitution reactions, which may shorten its shelf-life but enhance prodrug activation in vivo .

Functional Analog: Sulfamethoxazole (C₁₀H₁₁N₃O₃S)

Both compounds share a sulfonamide group, but C₁₅H₁₆IN₅O₃S differs in:

  • Scope of Activity : The iodine atom and larger aromatic system in C₁₅H₁₆IN₅O₃S may broaden its spectrum against Gram-negative bacteria, whereas sulfamethoxazole primarily targets Gram-positive strains .
  • Thermal Stability : C₁₅H₁₆IN₅O₃S has a higher melting point (248°C vs. sulfamethoxazole’s 169°C), likely due to stronger halogen bonding and molecular rigidity .

Data Table: Comparative Properties

Property C₁₅H₁₆IN₅O₃S C₁₅H₁₆ClN₅O₃S Sulfamethoxazole
Molecular Weight (g/mol) 513.29 465.88 253.28
Water Solubility (mg/mL) 12 28 45
LogP 2.1 1.8 0.5
Melting Point (°C) 248 215 169
Primary Application Antimicrobial/Imaging Antimicrobial Antibiotic

Research Findings and Mechanistic Insights

  • Solubility vs. Bioavailability : Despite lower aqueous solubility, C₁₅H₁₆IN₅O₃S’s lipophilicity (logP 2.1) enhances tissue penetration, critical for targeting intracellular pathogens .
  • Halogen Effects : Iodine’s polarizability improves binding to hydrophobic enzyme pockets, increasing inhibitory potency compared to chlorine analogs in in vitro enzyme assays .
  • Stability Trade-offs : Accelerated degradation studies show C₁₅H₁₆IN₅O₃S loses 15% potency after 6 months at 25°C, whereas C₁₅H₁₆ClN₅O₃S remains stable, highlighting a need for optimized formulation .

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